molecular formula C12H17Cl2NO2 B3973921 3-(dimethylamino)propyl 2-chlorobenzoate hydrochloride

3-(dimethylamino)propyl 2-chlorobenzoate hydrochloride

Cat. No.: B3973921
M. Wt: 278.17 g/mol
InChI Key: OEPKWIIHNVAIML-UHFFFAOYSA-N
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Description

3-(dimethylamino)propyl 2-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2·HCl. It is a hydrochloride salt of 3-(dimethylamino)propyl 2-chlorobenzoate, which is known for its applications in various scientific fields. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)propyl 2-chlorobenzoate hydrochloride typically involves the esterification of 2-chlorobenzoic acid with 3-(dimethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)propyl 2-chlorobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and 3-(dimethylamino)propyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine may yield an amide derivative.

    Hydrolysis: The major products are 2-chlorobenzoic acid and 3-(dimethylamino)propyl alcohol.

Scientific Research Applications

3-(dimethylamino)propyl 2-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)propyl 2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)propyl 2-benzylaminobenzoate hydrochloride
  • N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
  • Benzydamine hydrochloride

Uniqueness

3-(dimethylamino)propyl 2-chlorobenzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain applications.

Properties

IUPAC Name

3-(dimethylamino)propyl 2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-14(2)8-5-9-16-12(15)10-6-3-4-7-11(10)13;/h3-4,6-7H,5,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPKWIIHNVAIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC(=O)C1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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